[4-(4-Phenylcyclohexyl)piperazin-1-yl](pyridin-4-yl)methanone
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Overview
Description
1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylcyclohexyl group and a pyridine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine typically involves multiple steps:
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Formation of the Phenylcyclohexyl Intermediate: : The initial step involves the synthesis of the phenylcyclohexyl intermediate. This can be achieved through the hydrogenation of phenylcyclohexene in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
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Formation of the Pyridine-4-carbonyl Intermediate: : The pyridine-4-carbonyl intermediate can be synthesized through the acylation of pyridine with an appropriate acyl chloride, such as pyridine-4-carbonyl chloride, in the presence of a base like triethylamine.
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Coupling Reaction: : The final step involves the coupling of the phenylcyclohexyl intermediate with the pyridine-4-carbonyl intermediate in the presence of a piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile and attacks the carbonyl carbon of the pyridine-4-carbonyl intermediate.
Industrial Production Methods
Industrial production of 1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurological processes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
1-(4-phenylcyclohexyl)-4-(pyridine-3-carbonyl)piperazine: Similar structure but with a pyridine-3-carbonyl group instead of pyridine-4-carbonyl.
1-(4-phenylcyclohexyl)-4-(pyridine-2-carbonyl)piperazine: Similar structure but with a pyridine-2-carbonyl group instead of pyridine-4-carbonyl.
Uniqueness
1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine is unique due to the specific positioning of the pyridine-4-carbonyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
[4-(4-phenylcyclohexyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C22H27N3O/c26-22(20-10-12-23-13-11-20)25-16-14-24(15-17-25)21-8-6-19(7-9-21)18-4-2-1-3-5-18/h1-5,10-13,19,21H,6-9,14-17H2 |
InChI Key |
QVTUHFJVDXCSJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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